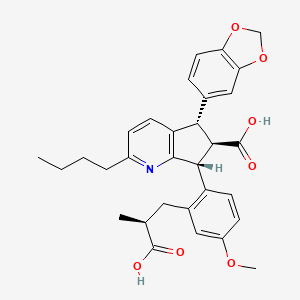

J-104132

Übersicht

Beschreibung

J-104132, auch bekannt als (+)-(5S,6R,7R)-2-Butyl-7-[2-((2S)-2-Carboxypropyl)-4-methoxyphenyl]-5-(3,4-Methylendioxyphenyl)cyclopenteno[1,2-b]pyridin-6-carbonsäure, ist ein potenter und selektiver Inhibitor von Endothelin-Rezeptoren. Es ist besonders wirksam gegen Endothelin-A- und Endothelin-B-Rezeptoren. Diese Verbindung wurde wegen ihrer potenziellen therapeutischen Anwendungen, insbesondere bei Herz-Kreislauf-Erkrankungen, aufgrund ihrer Fähigkeit, die Wirkungen von Endothelin, einem starken Vasokonstriktor, zu blockieren, untersucht .

Vorbereitungsmethoden

Die Synthese von J-104132 umfasst mehrere Schritte:

Reduktion von 2-Brom-5-methoxybenzoesäure: Dieser Schritt verwendet Boran-Dimethylsulfid-Komplex, um Benzylalkohol zu produzieren.

Umsetzung zu Mesylat und Behandlung mit Natriumbromid: Dieser Schritt liefert das entsprechende Bromid.

Acylierung von (1R,2S)-Aminoindanol mit Propionylchlorid: Dies erzeugt ein Amid, das dann unter Verwendung von 2-Methoxypropen und Pyridiniumtosylat zu Acetonid umgesetzt wird.

Alkylierung mit Bromid: Dieser Schritt verwendet Lithiumhexamethyldisilazid, um ein chirales Zwischenprodukt zu erzeugen.

Hydrolyse und Reduktion: Dieser Schritt beinhaltet die Hydrolyse von Acetonid und Amid, gefolgt von der Reduktion mit Lithiumaluminiumhydrid, um einen chiralen Alkohol zu erzeugen.

Umsetzung zu Pyridon und anschließende Reaktionen: Dies beinhaltet mehrere Schritte, darunter Alkylierung, Reduktion, Heck-Reaktion und Kondensation, um das Endprodukt zu erzeugen.

Analyse Chemischer Reaktionen

J-104132 durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden, darunter Carbonsäuren.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen, insbesondere an den aromatischen Ringen, eingehen.

Epimerisierung: In wässrigen Lösungen kann this compound eine Epimerisierung erfahren, die zur Bildung seines C7 β-Epimers führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Boran-Dimethylsulfid-Komplex, Lithiumaluminiumhydrid sowie verschiedene Säuren und Basen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, können aber verschiedene oxidierte, reduzierte oder substituierte Derivate der ursprünglichen Verbindung umfassen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

J-104132 has demonstrated significant pharmacological properties as an endothelin receptor antagonist. Endothelin-1 is a peptide that plays a crucial role in vasoconstriction and is implicated in various cardiovascular diseases. By antagonizing the effects of endothelin-1, this compound can help mitigate conditions like heart failure and hypertension.

Heart Failure

This compound has been investigated for its efficacy in treating chronic heart failure (CHF). Clinical trials have shown that endothelin antagonists can improve hemodynamic parameters and symptoms in CHF patients. The compound's ability to block both ETA and ETB receptors may enhance cardiac output and reduce systemic vascular resistance .

Table 1: Summary of Clinical Trials Involving this compound in Heart Failure

| Study Title | Year | Outcome Measure | Result |

|---|---|---|---|

| EARTH Study | 2002 | Efficacy in CHF patients | Positive hemodynamic response |

| Pharmacological Characterization | 1999 | Dose-dependent effects on blood pressure | Significant reduction noted |

Diabetes Management

In preclinical studies, this compound has been shown to improve endothelial function in diabetic models. Chronic administration in streptozotocin-induced diabetic rats resulted in enhanced endothelium-dependent relaxation, suggesting a protective role against diabetic vascular complications .

Table 2: Effects of this compound on Endothelial Function in Diabetic Models

| Parameter | Control Group | Diabetic Group | This compound Treated Group |

|---|---|---|---|

| ACh-induced relaxation (%) | 85% | 30% | 70% |

| Superoxide anion levels (µM) | 0.5 | 2.0 | 0.8 |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of oxidative stress and inflammation within vascular tissues. Studies indicate that chronic treatment with this compound reduces levels of superoxide anions, which are elevated in diabetic conditions, thereby restoring normal endothelial function .

Wirkmechanismus

J-104132 exerts its effects by selectively inhibiting endothelin A and endothelin B receptors. Endothelin is a potent vasoconstrictor, and by blocking its receptors, this compound can prevent the vasoconstrictive effects of endothelin. This inhibition is competitive and reversible, making this compound a valuable pharmacological tool .

Vergleich Mit ähnlichen Verbindungen

J-104132 ist einzigartig in seiner dualen Hemmung sowohl von Endothelin-A- als auch von Endothelin-B-Rezeptoren. Ähnliche Verbindungen umfassen:

A-127722: Ein potenter Endothelin-A-Rezeptor-Antagonist mit hoher Selektivität.

Bosentan: Ein weiterer dualer Endothelin-Rezeptor-Antagonist, jedoch mit anderen pharmakokinetischen Eigenschaften.

Ambrisentan: Selektiv für Endothelin-A-Rezeptoren und zur Behandlung von pulmonaler arterieller Hypertonie eingesetzt.

This compound sticht durch seine ausgewogene Hemmung beider Rezeptortypen und seine hohe Potenz hervor.

Biologische Aktivität

J-104132 is a potent orally active mixed antagonist of endothelin A and B (ETA/ETB) receptors, primarily studied for its effects on cardiovascular health and endothelial function. This compound has shown promise in various research studies, particularly in the context of hypertension and diabetes-related vascular complications.

This compound functions by blocking the actions of endothelin-1, a peptide that plays a significant role in vascular constriction and blood pressure regulation. By antagonizing both ETA and ETB receptors, this compound can lead to vasodilation and improved endothelial function, making it a candidate for treating conditions like hypertension and diabetic vascular complications.

Research Findings

-

Endothelial Function Improvement :

- A study involving streptozotocin (STZ)-induced diabetic rats demonstrated that chronic administration of this compound significantly improved acetylcholine (ACh)-induced endothelium-dependent relaxation. This effect was attributed to a reduction in superoxide anion levels rather than an increase in nitric oxide (NO) production .

- The expression of mRNA for endothelial nitric oxide synthase (eNOS) remained unchanged, indicating that this compound's benefits might not stem from enhanced NO synthesis but rather from improved endothelial responsiveness .

-

Antihypertensive Effects :

- In spontaneously hypertensive rats (SHR) and stroke-prone SHR (SHRSP), this compound administered at doses of 3 and 10 mg/kg resulted in significant reductions in blood pressure. The antihypertensive effects were more pronounced in salt-sensitive models, suggesting that endothelin plays a critical role in maintaining hypertension in these cases .

- Concomitant treatment with other antihypertensive agents like MK-954 (an AT1-receptor antagonist) showed additive effects, highlighting the potential for combination therapies involving this compound .

Data Tables

Case Study 1: Endothelial Dysfunction in Diabetes

In a controlled experiment with STZ-induced diabetic rats, chronic administration of this compound was linked to improved endothelial function. The study focused on measuring the relaxation response to ACh before and after treatment, demonstrating a significant restoration of function post-treatment.

Case Study 2: Hypertension Management

A clinical model involving SHR demonstrated that this compound effectively decreased blood pressure over a 24-hour period. This study emphasized the importance of endothelin antagonism in managing hypertension, especially when combined with other antihypertensive therapies.

Eigenschaften

CAS-Nummer |

198279-45-7 |

|---|---|

Molekularformel |

C31H33NO7 |

Molekulargewicht |

531.6 g/mol |

IUPAC-Name |

(5S,6R,7R)-5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-[(2S)-2-carboxypropyl]-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)/t17-,26-,27-,28+/m0/s1 |

InChI-Schlüssel |

IUHMIOAKWHUFKU-YINIXLNUSA-N |

SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Isomerische SMILES |

CCCCC1=NC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)C[C@H](C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Kanonische SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.